molecular formula C18H22N6O B4519901 3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4519901
M. Wt: 338.4 g/mol
InChI Key: AOXHGSBULJSHQJ-UHFFFAOYSA-N
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Description

3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . This is followed by the oxidation reaction using glacial acetic acid to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the target compound, this compound .

Properties

IUPAC Name

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-3-16-19-20-17-8-9-18(21-24(16)17)23-12-10-22(11-13-23)14-4-6-15(25-2)7-5-14/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXHGSBULJSHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

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